molecular formula C11H12F4N2O B13723623 N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide

N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide

Cat. No.: B13723623
M. Wt: 264.22 g/mol
InChI Key: FMVGTAHIRATPSZ-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C11H13F3N2O. This compound is characterized by the presence of a benzamide core substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 3-position, along with an aminopropyl side chain. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-3-(trifluoromethyl)benzoic acid and 3-aminopropylamine.

    Amidation Reaction: The carboxylic acid group of 2-fluoro-3-(trifluoromethyl)benzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). This activated intermediate is then reacted with 3-aminopropylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The aminopropyl side chain can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The amide group can engage in condensation reactions with other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can modify the aminopropyl side chain.

Scientific Research Applications

N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance binding affinity and specificity, while the aminopropyl side chain can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminopropyl)-2-(trifluoromethyl)benzamide: Similar structure but lacks the fluoro group.

    N-(3-aminopropyl)-3-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group at a different position.

    N-(3-aminopropyl)-2-fluorobenzamide: Similar structure but lacks the trifluoromethyl group.

Uniqueness

N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12F4N2O

Molecular Weight

264.22 g/mol

IUPAC Name

N-(3-aminopropyl)-2-fluoro-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H12F4N2O/c12-9-7(10(18)17-6-2-5-16)3-1-4-8(9)11(13,14)15/h1,3-4H,2,5-6,16H2,(H,17,18)

InChI Key

FMVGTAHIRATPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)NCCCN

Origin of Product

United States

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